molecular formula C13H19N3OS B10886098 (2E)-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E)-2-[(2E)-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B10886098
M. Wt: 265.38 g/mol
InChI Key: SIEAACZXISTASO-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a bicyclic framework with a hydrazone and thiazolone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE can be achieved through the Einhorn variation of the Schotten–Baumann method. This involves the condensation of (+)-camphor hydrazide with valproic acid chloride . The reaction typically yields the desired compound in high purity and yield, verified through various spectroscopic techniques such as Raman, FTIR, 1H-NMR, and 13C-NMR .

Chemical Reactions Analysis

2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. In the context of its anticonvulsant activity, the compound is believed to modulate neurotransmitter levels and inhibit seizure activity through its interaction with gamma-aminobutyric acid (GABA) receptors . This modulation enhances the inhibitory effects of GABA, reducing neuronal excitability and preventing seizures.

Comparison with Similar Compounds

2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 2-[2-(1,7,7-TRIMETHYLBICYCLO[22

Properties

Molecular Formula

C13H19N3OS

Molecular Weight

265.38 g/mol

IUPAC Name

(2E)-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H19N3OS/c1-12(2)8-4-5-13(12,3)9(6-8)15-16-11-14-10(17)7-18-11/h8H,4-7H2,1-3H3,(H,14,16,17)/b15-9+

InChI Key

SIEAACZXISTASO-OQLLNIDSSA-N

Isomeric SMILES

CC1(C2CCC1(/C(=N/N=C/3\NC(=O)CS3)/C2)C)C

Canonical SMILES

CC1(C2CCC1(C(=NN=C3NC(=O)CS3)C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.